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Introduction

Celgosivir, a 6-O-butanoyl ester derivative of the natural product castanospermine, is an oral
prodrug that has garnered significant interest in the field of antiviral research.[1] It functions as
a potent inhibitor of a-glucosidase I, a host enzyme crucial for the proper folding and
maturation of viral glycoproteins.[2][3] By disrupting this host-mediated process, Celgosivir
exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including
Flaviviruses such as the dengue virus, as well as hepatitis C virus (HCV) and human
immunodeficiency virus (HIV).[4] This technical guide provides a comprehensive overview of
the chemical synthesis of Celgosivir, its mechanism of action, and available data on its
derivatives.

Chemical Synthesis of Celgosivir

The most widely adopted synthetic route to Celgosivir (6-O-butanoylcastanospermine)
commences with its parent compound, castanospermine. The key challenge in this synthesis is
the regioselective acylation of the C-6 hydroxyl group among the four secondary hydroxyl
groups of castanospermine. A highly effective one-pot procedure has been developed to
achieve this selective butanoylation.[5]

Experimental Protocol: One-Pot Synthesis of Celgosivir
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This procedure, adapted from improved methods, allows for the efficient synthesis of
Celgosivir with a high yield.[5]

Materials:

o Castanospermine

 Bis(tributyltin) oxide

o Toluene

e Butyryl chloride

o Ethanol

e Anhydrous Hydrogen Chloride (HCI) in ethanol or isopropanol
e Heptane

Procedure:

e A mixture of castanospermine and bis(tributyltin) oxide (in a molar ratio of approximately
1:1.8) in toluene is heated to reflux. A Dean-Stark trap is used to azeotropically remove water
from the reaction mixture.

o After complete water removal (typically after 3-4 hours), the reaction mixture is cooled to a
low temperature (e.g., -15°C to -10°C).

» Butyryl chloride (approximately 1.8 molar equivalents relative to castanospermine) is added
dropwise to the cooled solution, maintaining the low temperature.

e The reaction is allowed to warm to room temperature and stirred for a designated period
(e.g., 2 hours).

e The reaction is then quenched by the addition of ethanol.

e Anhydrous hydrogen chloride (in ethanol or isopropanol) is added to the mixture to
precipitate the hydrochloride salt of Celgosivir.
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e The resulting solid is collected by filtration, washed with a non-polar solvent such as
heptane, and dried under vacuum to yield 6-O-butanoylcastanospermine hydrochloride.

This improved one-pot procedure has been reported to achieve a yield of approximately 83%.
[5] Earlier methods involving dibutyltin oxide in methanol followed by in-situ treatment with an
acid chloride and triethylamine resulted in lower yields ranging from 18% to 44%.[5]

Quantitative Data on Celgosivir Synthesis

Parameter Value Reference

Starting Material Castanospermine [5]

Bis(tributyltin) oxide, Butyryl

Key Reagents 5

Y g chloride >l
Solvent Toluene [5]
Reported Yield 83% [5]

Mechanism of Action: Inhibition of Viral
Glycoprotein Processing

Celgosivir's antiviral activity stems from its ability to inhibit the host enzyme a-glucosidase |
located in the endoplasmic reticulum (ER). This enzyme is responsible for the initial trimming of
glucose residues from N-linked glycans on newly synthesized viral glycoproteins. Inhibition of
this crucial step leads to the accumulation of misfolded glycoproteins, which are subsequently
targeted for degradation by the ER-associated protein degradation (ERAD) pathway. The
improper folding of viral envelope proteins prevents the assembly of mature, infectious virions,
thereby halting the viral life cycle.
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Caption: Mechanism of action of Celgosivir in the endoplasmic reticulum.

Derivatives of Celgosivir

While Celgosivir itself is a derivative of castanospermine, dedicated research on further
derivatives of 6-O-butanoylcastanospermine is limited in publicly available literature. However,
extensive research has been conducted on other 6-O-acyl derivatives of castanospermine to
explore their structure-activity relationships (SAR). These studies provide valuable insights into
how modifications to the acyl chain at the C-6 position can influence antiviral activity and
toxicity.

The general synthetic approach to these derivatives follows a similar principle to the Celgosivir
synthesis, involving the regioselective acylation of castanospermine at the 6-position with
various acyl chlorides or anhydrides.
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Antiviral Activity of Celgosivir and Related Compounds

The antiviral efficacy of Celgosivir has been demonstrated against a variety of viruses. The
following table summarizes key in vitro and in vivo data.

. Activity (IC50 /
Compound Virus Assay Reference
EC50)
o 20123 uM
Celgosivir HIV-1 [6]
(1C50)
Bovine Viral
Celgosivir Diarrhoea Virus Plague Assay 16 uM (IC50) [6]
(BVDV)
Bovine Viral ]
o ) ] Cytopathic Effect
Celgosivir Diarrhoea Virus 47 uM (1C50) [6]
Assay
(BVDV)
o Dengue Virus 2
Celgosivir 0.2 uM (EC50) [6]
(DENV2)
Dengue Virus 1,
Celgosivir 3,4 (DENV1, 3, < 0.7 uyM (EC50) [6]
4)
Celgosivir a-glucosidase 0.7 pg/ml (1C50) [7]

HIV-infected cells

Castanospermin _
(glycoprotein 254 uM (IC50) [6]

e
processing)
HIV-infected cells

Celgosivir (glycoprotein 20 uM (IC50) [6]

processing)

Pharmacokinetic studies in mice have shown that Celgosivir is rapidly metabolized to its active
form, castanospermine. In a lethal mouse model of dengue virus infection, a twice-daily
regimen of Celgosivir was found to be more protective than a single daily dose, highlighting
the importance of maintaining a minimum concentration of the active compound.
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Experimental Workflow for Antiviral Activity
Assessment

The evaluation of Celgosivir and its derivatives' antiviral activity typically follows a

standardized workflow.

1. Host Cell Culture
(e.g., Vero, MDBK)

Y

2. Viral Infection of Cells

A4

3. Treatment with Celgosivir/
Derivative at Various Concentrations

Y
4. Incubation
Y
5a. Cytotoxicity Assay - -
(e.g., MTT, MTS) 5b. Antiviral Activity Assay
/
Y Y
. Cytopathic Effect (CPE) Quantitative PCR
Plague Reduction Assay Inhibition Assay (Viral RNA quantification)
Y Y Y
6. Data Analysis L
(IC50, EC50, CC50 Determination) -~
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Caption: General experimental workflow for in vitro antiviral evaluation.

Conclusion

Celgosivir represents a promising class of host-targeting antiviral agents with a well-defined
mechanism of action. Its chemical synthesis from castanospermine is efficient and high-
yielding. While the exploration of direct Celgosivir derivatives is not extensively documented,
the broader class of 6-O-acyl castanospermine analogs provides a rich area for future research
and development. The data presented in this guide offer a solid foundation for researchers and
professionals in the field to build upon in the ongoing effort to develop novel and effective
antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. U.S. Patent for Ladder mountable container Patent (Patent # D 300,563 issued April 4,
1989) - Justia Patents Search [patents.justia.com]

e 3. jocpr.com [jocpr.com]

e 4. frontiersin.org [frontiersin.org]

o 5. researchgate.net [researchgate.net]

e 6. caymanchem.com [caymanchem.com]

» 7. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl
Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [A Technical Guide to the Chemical Synthesis and
Derivatives of Celgosivir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668368#the-chemical-synthesis-and-derivatives-of-
celgosivir]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1668368?utm_src=pdf-body
https://www.benchchem.com/product/b1668368?utm_src=pdf-body
https://www.benchchem.com/product/b1668368?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/362587708_Synthesis_and_Biological_Evaluation_of_Umifenovir_Analogues_as_Anti-SARS-CoV-2_Agents
https://patents.justia.com/patent/D300563
https://patents.justia.com/patent/D300563
https://www.jocpr.com/articles/preparation-and-biological-activities-of-castanospermine-and-6obutanoyl-castanospermine.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1133655/pdf
https://www.researchgate.net/publication/230152307_Inhibition_of_Glycoprotein_Processing_and_HIV_Replication_by_Castanospermine_Analogues
https://www.caymanchem.com/product/36526/celgosivir
https://pmc.ncbi.nlm.nih.gov/articles/PMC11360041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11360041/
https://www.benchchem.com/product/b1668368#the-chemical-synthesis-and-derivatives-of-celgosivir
https://www.benchchem.com/product/b1668368#the-chemical-synthesis-and-derivatives-of-celgosivir
https://www.benchchem.com/product/b1668368#the-chemical-synthesis-and-derivatives-of-celgosivir
https://www.benchchem.com/product/b1668368#the-chemical-synthesis-and-derivatives-of-celgosivir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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